(S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
(S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring attached to a benzonitrile moiety with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method involves the use of S-proline or its derivatives as starting materials. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may yield an amine .
Scientific Research Applications
(S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and hydroxyl group may play a role in binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Benzonitrile: A simple aromatic nitrile compound.
Uniqueness
(S)-5-Hydroxy-2-(pyrrolidin-2-yl)benzonitrile is unique due to the combination of the pyrrolidine ring and the benzonitrile moiety with a hydroxyl group at the 5-position. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-hydroxy-2-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-8-6-9(14)3-4-10(8)11-2-1-5-13-11/h3-4,6,11,13-14H,1-2,5H2/t11-/m0/s1 |
InChI Key |
YKDJSFQPYITTJV-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)O)C#N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)O)C#N |
Origin of Product |
United States |
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